2-(4-bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a bromophenyl group, a pyridazinone moiety, and an acetamide linkage, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or N-bromosuccinimide (NBS) on a phenyl precursor.
Acetamide Formation: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridazinone moieties.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide
- 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide might confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. This could result in different pharmacokinetic properties or binding affinities in biological systems.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c21-17-8-6-15(7-9-17)14-19(25)22-12-13-24-20(26)11-10-18(23-24)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAYCVKIPDMCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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